molecular formula C14H11ClO2 B072278 4-(Benzyloxy)benzoyl chloride CAS No. 1486-50-6

4-(Benzyloxy)benzoyl chloride

Cat. No. B072278
CAS RN: 1486-50-6
M. Wt: 246.69 g/mol
InChI Key: ICEKEZSKMGHZNT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzoyl chloride, also known as 4-Chloromethyl-α-phenylanisole, is a chemical compound with the molecular formula C14H11ClO2 . It is used as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)benzoyl chloride involves the reaction of 4-benzyloxybenzoic acid with oxalyl chloride . The reaction is carried out at room temperature and results in a homogeneous mixture . The yield of the reaction is reported to be around 98-100% .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzoyl chloride consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

4-(Benzyloxy)benzoyl chloride acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .


Physical And Chemical Properties Analysis

4-(Benzyloxy)benzoyl chloride is a solid with a melting point of 77-79 °C . It has a molecular weight of 246.69 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 383.8±17.0 °C at 760 mmHg, and a flash point of 141.0±21.4 °C .

Scientific Research Applications

Benzalkonium Chlorides: Regulatory Status and Microbial Resistance

Benzalkonium chlorides (BACs) are chemicals with antimicrobial properties used across a wide range of consumer products. They are known for their broad-spectrum efficacy against bacteria, fungi, and viruses. Despite their widespread use, there is concern over the emergence of microbial resistance due to frequent exposure, highlighting the need for a balanced analysis of benefits versus risks in regulatory decisions (Pereira & Tagkopoulos, 2019).

Acrylic Bone Cements and Amine Activators

The use of tertiary aromatic amines as activators in the benzoyl peroxide/amine system for acrylic resin curing is reviewed, with a focus on biomedical applications like denture resins and acrylic bone cements. This highlights the importance of understanding the curing mechanisms and associated toxicity in the context of scientific applications (Vázquez et al., 1998).

Benzoxaboroles: Synthesis, Properties, and Applications

Benzoxaboroles, derivatives of phenylboronic acids, are highlighted for their remarkable properties and wide applications. These compounds have been investigated for their potential as building blocks in organic synthesis, protective groups, and for their biological activity, underscoring their significance in both scientific research and clinical trials (Adamczyk-Woźniak et al., 2009).

Degradation of Environmental Pollutants

Advanced oxidation processes (AOPs) are explored for the degradation of acetaminophen, a common pharmaceutical pollutant. This research sheds light on the pathways, by-products, and biotoxicity of degradation products, offering insights into the environmental impact of pharmaceutical compounds and the potential for mitigating such impacts through chemical research (Qutob et al., 2022).

Safety And Hazards

4-(Benzyloxy)benzoyl chloride is classified as a dangerous substance. It is corrosive to the eyes and skin and may cause permanent tissue damage . It may be harmful if swallowed, cause respiratory irritation, and may cause genetic defects and cancer .

properties

IUPAC Name

4-phenylmethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEKEZSKMGHZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396123
Record name 4-(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzoyl chloride

CAS RN

1486-50-6
Record name 4-(benzyloxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxybenzoylchloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g (21.9 mmol) of 4-benzyloxy-benzoic acid in 25 mL of dichloromethane (DCM) was added dropwise 10 mL (114 mmol) of oxalyl chloride, followed by 5 □L of dimethylformamide (DMF cat) and the reaction mixture was heated at reflux for 3 h, and concentrated to give 5.32 g (98%) of desired 4-benzyloxy-benzoyl chloride as a yellow solid as indicated by 1H NMR. The product was used without any further purification in the next step.
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5 g
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25 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 164.7 g 4-benzyloxybenzoic acid obtained in step (a) and 80 ml of thionyl chloride in 750 ml of trichloroethylene was refluxed with stirring for 3 hrs. The crystalline residue obtained after evaporation was recrystallized from petroleum ether b.p. 80°-110° C.
Quantity
164.7 g
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reactant
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80 mL
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reactant
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750 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In the synthesis of an alcohol to be reacted with the ester (v), 4-benzyloxybenzoic acid (vi) is first reacted with a halogenating agent such as oxalyl chloride to obtain 4-benzyloxybenzoyl chloride (vii).
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alcohol
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ester
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Synthesis routes and methods IV

Procedure details

4-Benzyloxybenzoic acid (15.0 g, 65.72 mmol) in dichloromethane (150 mL) and dimethylformamide (0.75 mL) was cooled to 0° C. After 30 minutes, the mixture was treated with neat oxalyl chloride (11.5 mL, 131.44 mmol) dropwise over 25 minutes. The resulting mixture was stirred at room temperature for 120 minutes followed by evaporation of solvent under reduced pressure to provide the title compound as a light yellow solid (18.2 g, 112% yield). 1HNMR (300 MHz, CDCl3) δ 7.03 (d, 2H, J=8.9 Hz), 7.23-7.43 (m, 5H), 8.07 (d, 2H, J=8.9 Hz).
Quantity
15 g
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reactant
Reaction Step One
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150 mL
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solvent
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0.75 mL
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solvent
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11.5 mL
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reactant
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Yield
112%

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